(6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
(6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone is a complex organic compound with the molecular formula C18H13ClN2O2 and a molecular weight of 324.7610 This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom and a hydroxyl group, as well as an indole moiety linked through a methanone bridge
Preparation Methods
The synthesis of (6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring is synthesized through a series of cyclization reactions.
Chlorination and Hydroxylation: The quinoline ring is then chlorinated and hydroxylated to introduce the chlorine and hydroxyl groups at the desired positions.
Indole Synthesis: The indole moiety is synthesized separately, often starting from phenylhydrazine and acetaldehyde.
Coupling Reaction: The final step involves coupling the chlorinated and hydroxylated quinoline with the indole moiety through a methanone bridge under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction environments to ensure consistency.
Chemical Reactions Analysis
(6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinoline ring.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
(6-chloro-4-hydroxyquinolin-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline ring, but differ in their substituents and biological activities.
Indole Derivatives: Compounds like indomethacin and serotonin, which contain the indole moiety and have distinct pharmacological properties.
Methanone-Linked Compounds: Compounds like benzophenone and acetophenone, which have a methanone bridge but different aromatic rings.
The uniqueness of this compound lies in its specific combination of the quinoline and indole moieties, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C18H13ClN2O2 |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
6-chloro-3-(2,3-dihydroindole-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C18H13ClN2O2/c19-12-5-6-15-13(9-12)17(22)14(10-20-15)18(23)21-8-7-11-3-1-2-4-16(11)21/h1-6,9-10H,7-8H2,(H,20,22) |
InChI Key |
BVARHNCZYNVEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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